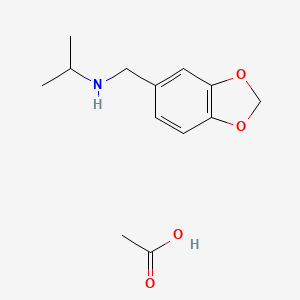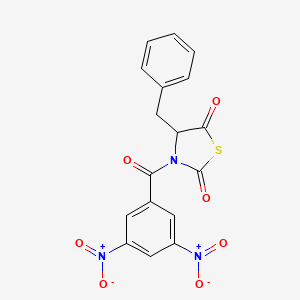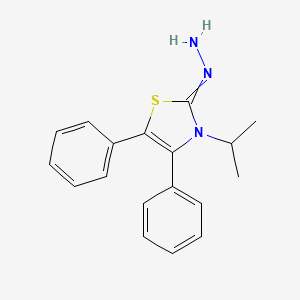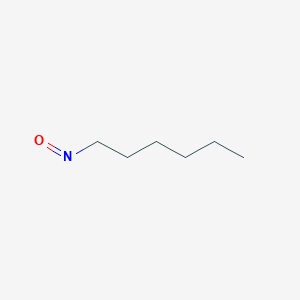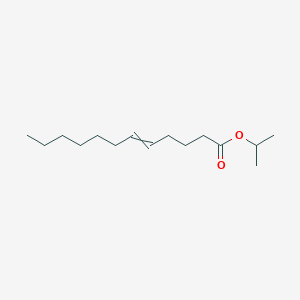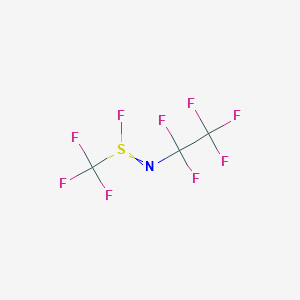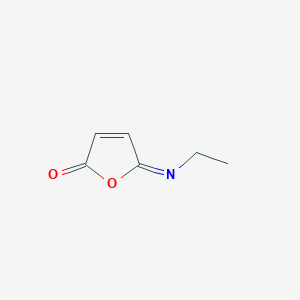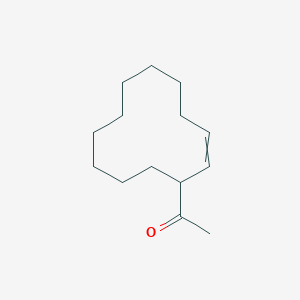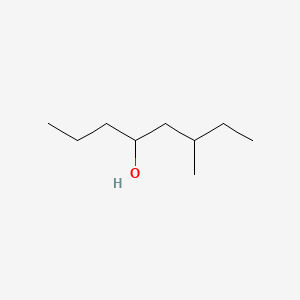![molecular formula C15H10N2 B14477371 3H-Pyrrolo[2,3-c]acridine CAS No. 68342-12-1](/img/structure/B14477371.png)
3H-Pyrrolo[2,3-c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrrolo[2,3-c]acridine is a heterocyclic compound that belongs to the class of acridines It is characterized by a fused ring system that includes both pyrrole and acridine moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-c]acridine typically involves the cyclization of appropriate precursors. One common method includes the diazotization of 3-aminoacridine followed by a reaction with methylacetoacetate to yield ethyl pyruvate 3-acridinylhydrazone. This intermediate undergoes further cyclization to form the desired this compound .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis. This approach employs silica sulfuric acid as a heterogeneous catalyst under microwave irradiation, which offers advantages such as milder reaction conditions, higher yields, and shorter reaction times .
化学反応の分析
Types of Reactions: 3H-Pyrrolo[2,3-c]acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
科学的研究の応用
3H-Pyrrolo[2,3-c]acridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Medicine: Due to its ability to intercalate into DNA, it is being explored for its potential use in cancer therapy.
Industry: It is used in the development of dyes and pigments due to its fluorescent properties
作用機序
The mechanism of action of 3H-Pyrrolo[2,3-c]acridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of the DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
3H-Pyrrolo[2,3-c]quinoline: Similar in structure but contains a quinoline moiety instead of an acridine moiety.
Pyrrolo[2,3,4-kl]acridine: Another derivative with different substitution patterns.
Uniqueness: 3H-Pyrrolo[2,3-c]acridine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in both medicinal and industrial applications .
特性
CAS番号 |
68342-12-1 |
|---|---|
分子式 |
C15H10N2 |
分子量 |
218.25 g/mol |
IUPAC名 |
11H-pyrrolo[2,3-c]acridine |
InChI |
InChI=1S/C15H10N2/c1-2-4-13-10(3-1)9-11-5-6-14-12(7-8-16-14)15(11)17-13/h1-9,17H |
InChIキー |
LDHHTMDJCGYVJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=NC=CC4=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



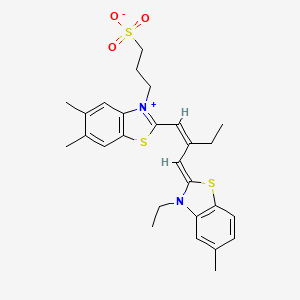
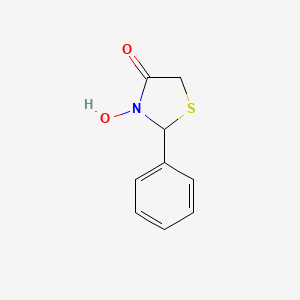
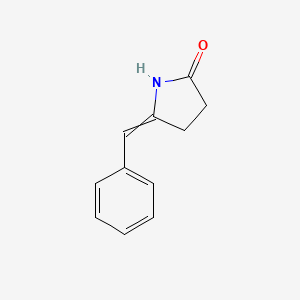
![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
